molecular formula C20H19FN4O2 B2447410 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899968-56-0

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2447410
CAS RN: 899968-56-0
M. Wt: 366.396
InChI Key: RJOSWBHGLSZQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, also known as FPMD, is a chemical compound that has been widely studied in scientific research. FPMD is a member of the naphthyridine class of compounds, which have been shown to have a variety of biological activities, including antiviral, antibacterial, and anticancer properties.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the queried chemical have shown potential in anticancer applications. For instance, benzochromene derivatives, with a core structure similar to the queried compound, have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cell lines. These compounds have demonstrated the ability to induce apoptosis through a caspase-dependent pathway, highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Fluorescent Logic Gates

Derivatives of naphthalimide, which share a similar structural motif with the compound , have been designed as fluorescent logic gates. These molecules have applications in detecting changes in pH, metal ions, and solvent polarity, suggesting their use in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Luminescent Properties

Research on naphthalimide derivatives with piperazine substituents has revealed their luminescent properties and potential for photo-induced electron transfer. Such characteristics could be leveraged in the development of new materials for optical applications and sensing technologies (Gan et al., 2003).

Antibacterial Agents

Compounds featuring a naphthyridine core and piperazine substituents have been synthesized and shown to possess significant antibacterial activity. These molecules, including enoxacin, demonstrate broad and potent in vitro antibacterial activity, offering a template for the development of new antibiotics (Matsumoto et al., 1984).

Serotonin Receptor Affinity

"Long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and displayed very high to moderate 5-HT(1A) receptor affinity. This suggests potential applications in the development of drugs targeting the serotonin system (Lacivita et al., 2009).

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOSWBHGLSZQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

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